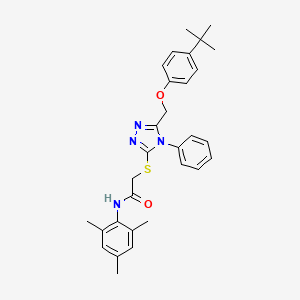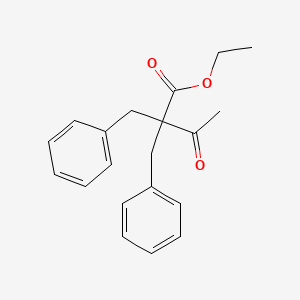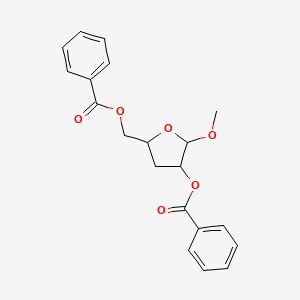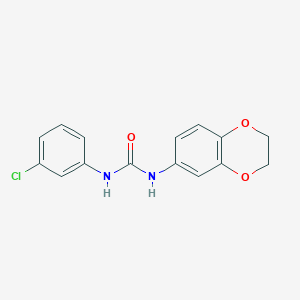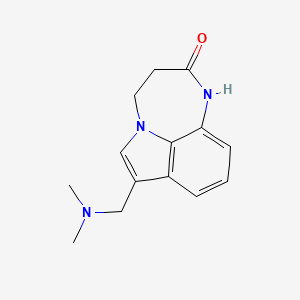
Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 4,5-dihydro-1-((dimethylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 4,5-dihydro-1-((dimethylamino)methyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is of interest due to its unique structure, which combines elements of pyrrole and benzodiazepine rings, potentially leading to novel pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 4,5-dihydro-1-((dimethylamino)methyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the benzodiazepine structure. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzodiazepine Ring Formation: The pyrrole intermediate is then subjected to cyclization reactions with appropriate benzodiazepine precursors under acidic or basic conditions.
Dimethylamino Methylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine ring, potentially converting it to a more saturated form.
Substitution: The dimethylamino methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the pyrrole ring.
Reduction Products: Saturated benzodiazepine derivatives.
Substitution Products: Compounds with different functional groups replacing the dimethylamino methyl group.
Applications De Recherche Scientifique
Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 4,5-dihydro-1-((dimethylamino)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 4,5-dihydro-1-((dimethylamino)methyl)- is not fully understood. it is believed to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The unique structure of this compound may also allow it to interact with other molecular targets, potentially leading to novel pharmacological effects.
Comparaison Avec Des Composés Similaires
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar therapeutic effects.
Alprazolam: Known for its use in the treatment of anxiety and panic disorders.
Uniqueness: Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 4,5-dihydro-1-((dimethylamino)methyl)- is unique due to its combination of pyrrole and benzodiazepine rings, which may confer distinct pharmacological properties compared to traditional benzodiazepines. This structural uniqueness makes it a valuable compound for further research and potential therapeutic development.
Propriétés
Numéro CAS |
28740-81-0 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one |
InChI |
InChI=1S/C14H17N3O/c1-16(2)8-10-9-17-7-6-13(18)15-12-5-3-4-11(10)14(12)17/h3-5,9H,6-8H2,1-2H3,(H,15,18) |
Clé InChI |
ONKWUZYEKDTIKR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CN2CCC(=O)NC3=CC=CC1=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


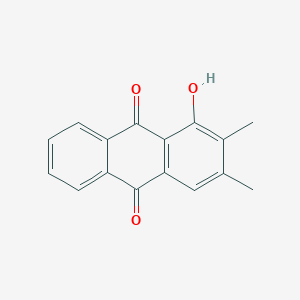
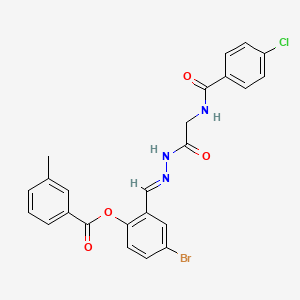

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B15082435.png)
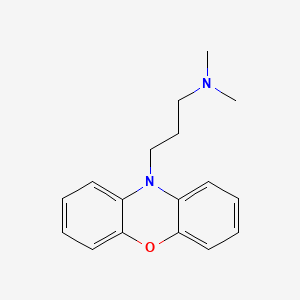
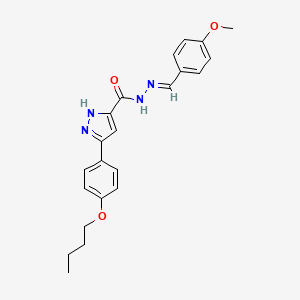
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)
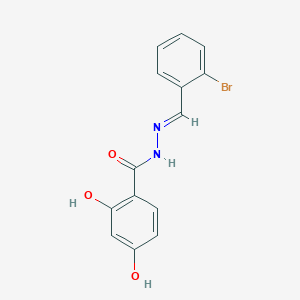
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B15082463.png)
![N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B15082469.png)
